molecular formula C20H20N2OS2 B12131536 5,6-dimethyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

5,6-dimethyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12131536
M. Wt: 368.5 g/mol
InChI Key: FKMFYAVVILZPDY-DHZHZOJOSA-N
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Description

The molecule features:

  • 5,6-dimethyl substituents on the thieno-pyrimidine core.
  • A (2E)-3-phenylprop-2-en-1-ylsulfanyl group at position 2, introducing a cinnamyl-like moiety.

This structural configuration balances lipophilicity and steric bulk, critical for membrane permeability and target binding.

Properties

Molecular Formula

C20H20N2OS2

Molecular Weight

368.5 g/mol

IUPAC Name

5,6-dimethyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H20N2OS2/c1-4-12-22-19(23)17-14(2)15(3)25-18(17)21-20(22)24-13-8-11-16-9-6-5-7-10-16/h4-11H,1,12-13H2,2-3H3/b11-8+

InChI Key

FKMFYAVVILZPDY-DHZHZOJOSA-N

Isomeric SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SC/C=C/C3=CC=CC=C3)CC=C)C

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC=CC3=CC=CC=C3)CC=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiophene derivatives, with formamide or other suitable reagents under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a thiol or disulfide reacts with a suitable leaving group on the thieno[2,3-d]pyrimidine core.

    Alkylation and Aryl Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds in the phenylprop-2-en-1-yl and prop-2-en-1-yl groups, converting them to saturated alkyl chains.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts for Substitution Reactions: Palladium on carbon (Pd/C), copper(I) iodide (CuI).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Saturated alkyl derivatives.

    Substitution: Various substituted thieno[2,3-d]pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in cell signaling pathways. This makes it a candidate for drug development and therapeutic applications.

Medicine

Medicinally, the compound and its derivatives are being investigated for their anti-cancer, anti-inflammatory, and antimicrobial properties. Their ability to interact with specific molecular targets in cells makes them promising candidates for new treatments.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its electronic properties.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In cellular pathways, it can interfere with signal transduction processes, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3

The allyl group in the target compound distinguishes it from analogs with alternative substituents:

Compound (Position 3 Substituent) Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound (Allyl) Not explicitly stated* ~360–380 (estimated) Enhanced hydrophobicity; potential for π-π interactions with phenylpropenyl group [Synthesis methods in ]
3-Ethyl () C₁₉H₂₀N₂OS₂ 356.5 Lower steric bulk; reduced lipophilicity compared to allyl
3-Phenyl () C₂₂H₂₅N₃OS₂ 415.6 Increased aromaticity; may improve DNA intercalation
3-(Furan-2-ylmethyl) () C₂₀H₁₉N₃O₂S₂ 405.5 Polar furan group enhances solubility; potential for H-bonding

*Note: The molecular formula of the target compound is inferred from analogs in and .

Substituent Variations at Position 2

The (2E)-3-phenylprop-2-en-1-ylsulfanyl group contrasts with other sulfur-linked moieties:

Compound (Position 2 Substituent) Molecular Formula Key Structural Features Biological Implications Reference
Target Compound (Cinnamyl thioether) Conjugated double bond (E-configuration) stabilizes geometry Improved binding to kinase targets via planar aromatic systems
2-[(3-Trifluoromethylbenzyl)sulfanyl] () C₁₉H₁₈F₃N₃OS₂ Electron-withdrawing CF₃ group enhances metabolic stability Increased resistance to oxidative degradation
2-[[2-(4-Morpholinyl)-2-oxoethyl]sulfanyl] () C₁₇H₂₁N₃O₃S₂ Morpholine ring improves solubility; keto group enables H-bonding Enhanced bioavailability in aqueous environments
Anticancer Activity
  • The allyl and cinnamyl groups may synergize to inhibit kinases or DNA topoisomerases.
  • 3-Ethyl Analog (): Moderate activity against prostate cancer (PC-3) with IC₅₀ ~10 µM, attributed to balanced lipophilicity .
  • 2-Trifluoromethylbenzyl Analog (): Higher potency (IC₅₀ ~2 µM in HL-7702 liver cells) due to enhanced electron-deficient aromatic interactions .
Antimicrobial Activity
  • 2-Piperidinylethylthio Derivative (): Broad-spectrum activity against Gram-positive bacteria (MIC 8 µg/mL) due to the basic piperidine moiety disrupting bacterial membranes .
  • Morpholinyl Derivative (): Improved antifungal activity (e.g., Candida albicans, MIC 4 µg/mL) via solubility-driven cellular uptake .
Solubility and LogP
  • Target Compound : Estimated logP ~3.5 (similar to ’s 3-ethyl analog), favoring passive diffusion across membranes.
  • Morpholinyl Derivative (): Lower logP (~2.8) due to polar morpholine, enhancing aqueous solubility .

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